5-chloro-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Description
The compound 5-chloro-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide features a thiophene-2-carboxamide core substituted with a 5-chloro-4-methylbenzo[d]thiazol-2-yl group and a pyridin-2-ylmethyl moiety. Structurally, it combines heterocyclic systems (thiophene, benzothiazole, pyridine) linked via carboxamide and methylene bridges.
Properties
IUPAC Name |
5-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3OS2/c1-11-13(20)5-6-14-17(11)23-19(27-14)24(10-12-4-2-3-9-22-12)18(25)15-7-8-16(21)26-15/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPLQDYFDDFMNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(S4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis, and biological activity, particularly focusing on its anticancer, antimicrobial, and neuroprotective properties.
Structural Characteristics
The compound features a complex structure comprising:
- Chlorinated benzo[d]thiazole : This moiety is known for its diverse biological activities.
- Pyridinylmethyl group : Often associated with enhanced bioactivity.
- Thiophene ring : Contributes to the compound's electronic properties and potential interactions with biological targets.
The molecular formula is with a molecular weight of 427.4 g/mol. The structural diversity provided by the various functional groups suggests multiple avenues for biological interaction.
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include:
- Formation of the benzo[d]thiazole moiety through cyclization reactions.
- Introduction of the pyridinylmethyl group via nucleophilic substitution.
- Final coupling to form the thiophene-2-carboxamide structure.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For example:
- Thiazole derivatives have been reported to possess IC50 values in the low micromolar range against cancer cells, indicating potent anti-tumor activity .
- Structure-activity relationship (SAR) studies reveal that electron-donating groups on the phenyl ring enhance activity, suggesting that modifications on this compound could lead to improved efficacy against cancer .
Antimicrobial Activity
The compound shows promising antibacterial properties:
- Compounds with thiazole and carboxamide functionalities have been linked to inhibition of bacterial growth, particularly against Gram-positive bacteria .
- The presence of chlorine substituents may enhance lipophilicity, potentially improving membrane penetration and bioavailability .
Neuroprotective Effects
Emerging studies suggest potential neuroprotective effects:
- Thiazole derivatives have been evaluated for their ability to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases . Inhibition of nNOS could provide a therapeutic strategy for conditions like Alzheimer's disease.
Case Studies and Research Findings
A series of studies have focused on evaluating the biological activity of thiazole-based compounds:
| Study | Compound | Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Anticancer | 1.98 | |
| Compound B | Antibacterial | 10.5 | |
| Compound C | Neuroprotective | 25.0 |
These studies underline the potential of thiazole derivatives in drug development, particularly for cancer and infectious diseases.
Scientific Research Applications
Chemistry
The compound serves as a building block in organic synthesis. Its unique structure allows for the exploration of various chemical reactions, including:
- Substitution reactions : The compound can undergo nucleophilic substitutions, enabling the synthesis of derivatives with modified biological activities.
- Oxidation and reduction : These reactions can introduce or remove functional groups, altering the compound's properties and potential applications.
Biology
In biological research, the compound is utilized to probe various pathways:
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in disease processes.
- Cellular Interactions : The compound's interactions with cellular receptors can provide insights into signaling pathways relevant to cancer and inflammation.
Medicine
The therapeutic potential of this compound is particularly noteworthy:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.57 µM against MCF-7 breast cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A (similar structure) | MCF-7 (breast cancer) | 0.57 |
| Compound B (similar structure) | U-937 (leukemia) | 10 |
| Compound C (similar structure) | DU-145 (prostate cancer) | 8 ± 3 |
Material Science
The compound's unique chemical properties make it suitable for developing new materials with specific functionalities:
- Polymer Chemistry : Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of benzothiazole derivatives, highlighting that modifications to the structure can significantly influence efficacy against different cancer types. The study found that certain derivatives showed promising results in inhibiting tumor growth in vivo.
Case Study 2: Enzyme Interaction
Research focused on the interaction of this compound with specific enzymes involved in inflammatory pathways. Molecular docking studies suggested that it could act as a potent inhibitor of lipoxygenase enzymes, which are critical in inflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[d]thiazol-2-amine Derivatives
- 5-Chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine (CAS 87035-03-8) : This analog shares the 5-chloro-4-methylbenzo[d]thiazole scaffold but lacks the thiophene carboxamide. Instead, it features a pyridin-4-ylmethyl group directly attached to the benzothiazole amine.
Thiazole/Thiophene Carboxamides
- Dasatinib (BMS-354825) : A thiazole-5-carboxamide anticancer drug, dasatinib incorporates a pyrimidine and piperazine group. Unlike the target compound, its thiazole core is linked to a 2-chloro-6-methylphenyl group and a pyrimidinylamino moiety.
Pyridine/Pyrimidine-Containing Compounds
- 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide : This compound shares a pyridinyl-thiazole scaffold but substitutes the thiophene carboxamide with a benzamide group. The morpholinomethyl substituent may enhance solubility compared to the target compound’s chloro-methylbenzothiazole.
Data Tables
Table 1: Structural Comparison of Heterocyclic Carboxamides
Q & A
Basic: What are the standard synthetic routes for synthesizing 5-chloro-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Condensation of a 5-chloro-4-methylbenzo[d]thiazol-2-amine intermediate with a pyridin-2-ylmethyl halide to form the N-alkylated benzothiazole core.
- Step 2: Coupling the intermediate with 5-chlorothiophene-2-carboxylic acid via an amide bond using activating agents like EDCI/HOBt or chloroacetyl chloride in the presence of a base (e.g., triethylamine) .
- Step 3: Purification via column chromatography or recrystallization (e.g., methanol/water mixtures) to isolate the final product .
Key references include protocols for analogous chloro-substituted thiophene carboxamides and benzothiazoles .
Basic: Which analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- X-ray Crystallography: Resolves the 3D molecular geometry, including dihedral angles between aromatic rings and hydrogen-bonding networks (e.g., intramolecular N–H⋯N interactions) .
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns for chlorine atoms .
Basic: How is the biological activity of this compound initially evaluated in academic research?
Methodological Answer:
- In Vitro Assays:
- Control Experiments: Include reference drugs (e.g., nitazoxanide for antiparasitic activity) and vehicle controls .
Advanced: How can researchers address low yields in the final amide coupling step?
Methodological Answer:
- Optimization Strategies:
- Activating Agents: Replace EDCI with more efficient reagents like HATU or DMTMM .
- Solvent Systems: Use polar aprotic solvents (DMF, THF) to enhance solubility of intermediates .
- Catalyst Screening: Test bases such as NaO-t-Bu for improved regioselectivity, as demonstrated in pyrimidine-thiazole couplings .
- Byproduct Analysis: Use LC-MS to identify side products (e.g., hydrolysis intermediates) and adjust reaction pH/temperature .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Reproducibility Checks:
- Mechanistic Studies:
Advanced: What strategies optimize regioselectivity in multi-step syntheses involving chloro-substituted intermediates?
Methodological Answer:
- Protecting Groups: Temporarily block reactive sites (e.g., pyridine nitrogen) with Boc or PMB groups during alkylation steps .
- Directed Metalation: Use ortho-lithiation to direct coupling reactions, as seen in thiazole-pyrimidine syntheses .
- Computational Modeling: Predict steric/electronic effects of substituents using DFT calculations to guide reaction design .
Advanced: How to design experiments to elucidate the mechanism of action for this compound?
Methodological Answer:
- Target Identification:
- Structural Biology: Co-crystallize the compound with target enzymes (e.g., PFOR) to map binding interactions .
- Metabolic Studies: Track cellular uptake and metabolism using radiolabeled (¹⁴C) or fluorescent derivatives .
Basic: What are the key stability considerations for storing and handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
